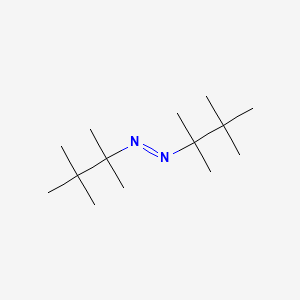![molecular formula C6H4INOS B14492967 1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 63170-20-7](/img/structure/B14492967.png)
1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound that belongs to the class of aromatic iodides. This compound is characterized by the presence of an iodine atom attached to a benzene ring, along with a sulfanylidene group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-aminobenzenesulfonamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Reduction: The sulfanylidene group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Phenol Derivatives: Formed from nucleophilic substitution.
Nitro and Sulfonic Acid Derivatives: Formed from electrophilic aromatic substitution.
Thiols: Formed from the reduction of the sulfanylidene group.
Applications De Recherche Scientifique
1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in the development of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The iodine atom and the sulfanylidene group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure but with a bromine atom instead of iodine.
1-Iodo-3-nitrobenzene: Contains a nitro group instead of the sulfanylidene group.
1-Iodo-3-isopropoxybenzene: Features an isopropoxy group instead of the sulfanylidene group.
Uniqueness: 1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both the iodine atom and the sulfanylidene group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
63170-20-7 |
|---|---|
Formule moléculaire |
C6H4INOS |
Poids moléculaire |
265.07 g/mol |
Nom IUPAC |
1-iodo-3-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4INOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H |
Clé InChI |
LNOUZJJJEGEHND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
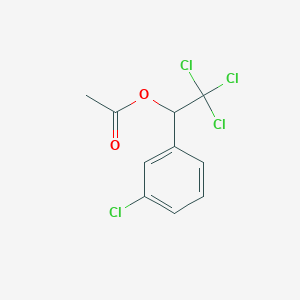


![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

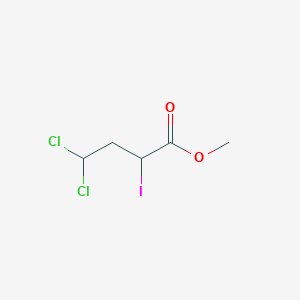
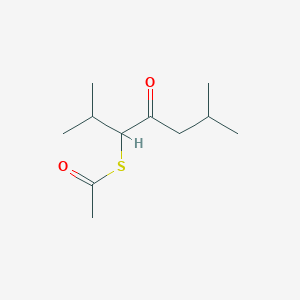
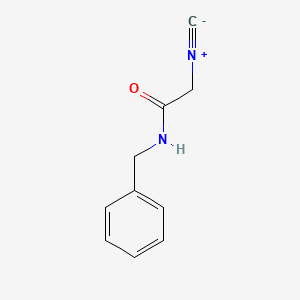
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
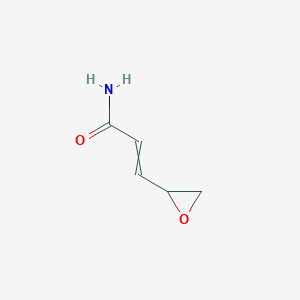
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)

